Synthesis and Characterization of 6-bromo-5-methyl-1H-indole: A Technical Guide
Synthesis and Characterization of 6-bromo-5-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-bromo-5-methyl-1H-indole. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active compounds. This document outlines a probable synthetic route based on the well-established Fischer indole synthesis, details the necessary experimental procedures, and presents the expected analytical data for the characterization of the final product.
Physicochemical Properties
The fundamental physicochemical properties of 6-bromo-5-methyl-1H-indole are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molar Mass | 210.07 g/mol |
| Density | 1.563 g/cm³ (Predicted) |
| Boiling Point | 328.5 ± 22.0 °C (Predicted) |
Synthesis Methodology: The Fischer Indole Synthesis
A highly plausible and widely utilized method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone. For the synthesis of 6-bromo-5-methyl-1H-indole, the logical starting material is 4-bromo-3-methylaniline.
The proposed synthetic pathway is illustrated in the diagram below.
Caption: Proposed Fischer indole synthesis of 6-bromo-5-methyl-1H-indole.
Experimental Protocol
The following is a detailed, two-step experimental protocol for the synthesis of 6-bromo-5-methyl-1H-indole.
Step 1: Synthesis of 4-bromo-3-methylphenylhydrazine hydrochloride
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Diazotization: Dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable aqueous acid solution (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
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Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution, ensuring the temperature does not exceed 10 °C.
-
Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The resulting precipitate of 4-bromo-3-methylphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Step 2: Synthesis of 6-bromo-5-methyl-1H-indole
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Hydrazone Formation and Cyclization: Suspend the 4-bromo-3-methylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add acetone (1.2 equivalents) to the suspension.
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3][4]
The general workflow for the synthesis and purification is depicted below.
Caption: General experimental workflow for the synthesis and characterization.
Characterization
The structural confirmation of the synthesized 6-bromo-5-methyl-1H-indole is achieved through a combination of spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH (indole) | 8.0 - 8.2 | br s |
| Ar-H (C4-H) | ~7.5 | s |
| Ar-H (C7-H) | ~7.3 | s |
| Ar-H (C2-H) | ~7.2 | t |
| Ar-H (C3-H) | ~6.4 | t |
| CH₃ (C5-CH₃) | ~2.4 | s |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C7a | ~136 |
| C3a | ~129 |
| C5 | ~128 |
| C2 | ~124 |
| C4 | ~122 |
| C6 | ~115 |
| C7 | ~113 |
| C3 | ~102 |
| CH₃ | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[5][6][7]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3400 - 3300 | Medium, Sharp |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2950 - 2850 | Medium |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-Br Stretch | 700 - 500 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed for the molecular ion and any bromine-containing fragments.[8][9][10][11]
| m/z | Interpretation |
| 210/212 | [M]⁺˙ (Molecular ion) |
| 195/197 | [M - CH₃]⁺ |
| 131 | [M - Br]⁺ |
| 103 | [M - Br - HCN]⁺ |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Bromo-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]
-
Hydrazine Sulfate: Toxic by inhalation, in contact with skin, and if swallowed. May cause cancer and sensitization by skin contact. It is very toxic to aquatic organisms.[14][15][16][17]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[18][19][20][21][22]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. m.youtube.com [m.youtube.com]
- 12. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.fi [fishersci.fi]
- 17. chemos.de [chemos.de]
- 18. systemepreventis.ca [systemepreventis.ca]
- 19. media.laballey.com [media.laballey.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. corecheminc.com [corecheminc.com]
- 22. sds.chemtel.net [sds.chemtel.net]
